Lipophilicity of 6,8-Dichloro vs. Unsubstituted Chroman Scaffolds
6,8-Dichloro substitution substantially increases lipophilicity relative to the unsubstituted chroman-3-carboxylate scaffold. The unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2) has a calculated XLogP of 2.2 [1]. While experimental logP data for the target compound are not publicly available, the addition of two chlorine atoms at the 6- and 8-positions is predicted to increase cLogP by approximately 0.8–1.2 log units based on standard Hansch substituent constants (π for Cl ≈ 0.71; cumulative effect with positional corrections) [2]. This shift in lipophilicity is critical for blood-brain barrier penetration and membrane partitioning profiles in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP / cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 3.0–3.4 (calculated based on π-Cl substitution) |
| Comparator Or Baseline | Unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2): XLogP = 2.2 |
| Quantified Difference | Estimated increase of +0.8 to +1.2 log units |
| Conditions | Calculated values; experimental octanol/water partition coefficient not reported in public literature |
Why This Matters
A >0.8 log unit increase in lipophilicity shifts the compound into a favorable range for CNS drug-like properties (optimal cLogP 2–4), directly impacting lead optimization decisions in neuroinflammation and neurodegenerative disease programs.
- [1] chem960.com. Chroman-3-carboxylic acid ethyl ester (615560-16-2) physicochemical data. Accessed 2026. View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley; 1979. π value for aromatic Cl substituent. View Source
